(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one
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Overview
Description
21-Desacetyldeflazacort is a synthetic glucocorticoid and the active metabolite of deflazacort. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is widely used in the treatment of various inflammatory and autoimmune conditions, including Duchenne muscular dystrophy .
Preparation Methods
Synthetic Routes and Reaction Conditions: 21-Desacetyldeflazacort is synthesized through the hydrolysis of deflazacort. The process involves the removal of the acetyl group at position 21 by plasma esterases, resulting in the formation of the active metabolite .
Industrial Production Methods: The industrial production of 21-Desacetyldeflazacort typically involves the large-scale hydrolysis of deflazacort under controlled conditions. This process ensures the efficient conversion of deflazacort to its active form, which is then purified and formulated for medical use .
Chemical Reactions Analysis
Types of Reactions: 21-Desacetyldeflazacort undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of 21-Desacetyldeflazacort .
Scientific Research Applications
21-Desacetyldeflazacort has a wide range of scientific research applications, including:
Mechanism of Action
21-Desacetyldeflazacort exerts its effects by binding to the glucocorticoid receptor, which then translocates to the nucleus and modulates the expression of target genes. This results in the suppression of inflammatory and immune responses. The molecular targets and pathways involved include the inhibition of pro-inflammatory cytokines and the suppression of immune cell activation .
Comparison with Similar Compounds
Prednisone: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Methylprednisolone: A synthetic glucocorticoid with a higher potency compared to prednisone.
Dexamethasone: A long-acting synthetic glucocorticoid with a higher potency compared to both prednisone and methylprednisolone
Uniqueness: 21-Desacetyldeflazacort is unique due to its favorable pharmacokinetic profile, which includes rapid absorption and conversion to its active form. It also has a lower incidence of metabolic side effects compared to other glucocorticoids, making it a preferred choice for long-term therapy .
Properties
Molecular Formula |
C23H29NO5 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one |
InChI |
InChI=1S/C23H29NO5/c1-12-24-23(18(28)11-25)19(29-12)9-16-15-5-4-13-8-14(26)6-7-21(13,2)20(15)17(27)10-22(16,23)3/h6-8,15-17,19-20,25,27H,4-5,9-11H2,1-3H3/t15?,16?,17?,19?,20?,21-,22-,23+/m0/s1 |
InChI Key |
KENSGCYKTRNIST-OMUMRFFTSA-N |
Isomeric SMILES |
CC1=N[C@@]2(C(O1)CC3[C@@]2(CC(C4C3CCC5=CC(=O)C=C[C@]45C)O)C)C(=O)CO |
Canonical SMILES |
CC1=NC2(C(O1)CC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)CO |
Origin of Product |
United States |
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